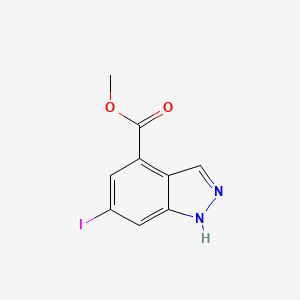

methyl 6-iodo-1H-indazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

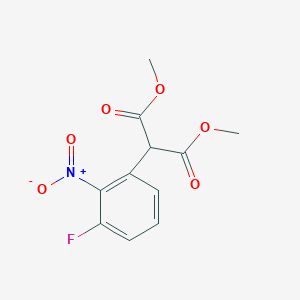

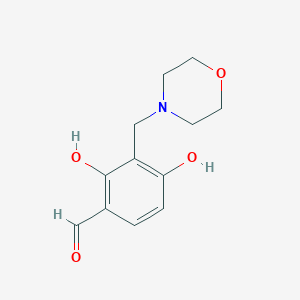

Methyl 6-iodo-1H-indazole-4-carboxylate is a chemical compound with the CAS Number: 885519-74-4 . It has a molecular weight of 302.07 and its linear formula is C9H7IN2O2 . The compound is a pale yellow powder .

Molecular Structure Analysis

The InChI code for methyl 6-iodo-1H-indazole-4-carboxylate is 1S/C9H7IN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This indicates that the compound contains a methyl group (CH3), an iodine atom, an indazole group, and a carboxylate group.Physical And Chemical Properties Analysis

Methyl 6-iodo-1H-indazole-4-carboxylate is a pale yellow powder . It has a molecular weight of 302.07 and its linear formula is C9H7IN2O2 . The compound should be stored at 0-8°C .科学的研究の応用

Medicinal Chemistry: Antihypertensive Agents

Methyl 6-iodo-1H-indazole-4-carboxylate is a valuable intermediate in the synthesis of indazole-containing heterocyclic compounds. These compounds have a wide range of medicinal applications, including their use as antihypertensive agents . The indazole moiety is a common feature in several marketed drugs and is known for its blood pressure-lowering effects.

Oncology: Anticancer Drug Synthesis

The indazole structure is also significant in the development of anticancer drugs . Its incorporation into pharmaceutical compounds can lead to the synthesis of novel agents that may inhibit cancer cell growth or proliferation.

Neuroscience: Antidepressant Development

Indazole derivatives have been explored for their potential as antidepressants . The structural motif of indazole is considered promising for the treatment of various neurological disorders, including depression.

Immunology: Anti-inflammatory Applications

The anti-inflammatory properties of indazole compounds make methyl 6-iodo-1H-indazole-4-carboxylate a key starting material for developing anti-inflammatory medications . These can be particularly useful in treating chronic inflammatory diseases.

Microbiology: Antibacterial Agents

Research has shown that indazole-based structures can act as antibacterial agents . This application is crucial in the fight against bacterial infections, especially with the rising concern of antibiotic resistance.

Respiratory Therapeutics: PI3Kδ Inhibitors

Indazoles can function as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which are used for treating respiratory diseases . Methyl 6-iodo-1H-indazole-4-carboxylate can be utilized to synthesize these inhibitors, offering therapeutic benefits for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Synthetic Chemistry: Transition Metal Catalyzed Reactions

The compound is involved in transition metal-catalyzed reactions for the synthesis of indazoles . These reactions are pivotal for creating complex molecules with high precision and yield.

Environmental Science: Toxicity Studies

Given its chemical properties, methyl 6-iodo-1H-indazole-4-carboxylate is subject to toxicity studies to understand its environmental impact. It is particularly important to assess its aquatic toxicity (Hazard Statement H401) .

Safety and Hazards

The compound is associated with several hazard statements: H301, H319, H331, and H401 . This indicates that it is harmful if swallowed, causes serious eye irritation, is toxic if inhaled, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

methyl 6-iodo-1H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMQLDJAAKYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646202 |

Source

|

| Record name | Methyl 6-iodo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-iodo-1H-indazole-4-carboxylate | |

CAS RN |

885519-74-4 |

Source

|

| Record name | Methyl 6-iodo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)